1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one
Description
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a methyl group bearing both a benzotriazol-1-yl and a pyridin-2-yl moiety. The benzotriazole group is known for its stability and versatility in organic synthesis, while the pyridine moiety may contribute to basicity and π-π stacking interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-[benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-9-5-11-20(15)16(13-7-3-4-10-17-13)21-14-8-2-1-6-12(14)18-19-21/h1-4,6-8,10,16H,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXUIPXWBLQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=N2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one typically involves the reaction of benzotriazole with pyridine-2-carbaldehyde and pyrrolidin-2-one. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzotriazole, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain benzotriazole derivatives showed potent cytostatic effects, making them potential candidates for cancer therapy .
Antimicrobial Properties
Benzotriazole derivatives have been explored for their antimicrobial activities. The presence of the pyridine ring enhances the compound's ability to interact with biological targets, potentially leading to the development of new antibiotics .
Photostabilizers
Due to their UV-absorbing properties, benzotriazole compounds are extensively used as photostabilizers in plastics and coatings. They help prevent degradation caused by UV radiation, thus extending the lifespan of materials .
Organic Light Emitting Diodes (OLEDs)
Research indicates that benzotriazole derivatives can be utilized in OLEDs due to their ability to stabilize charge transport layers and enhance light emission efficiency .
Chromatography
The compound can serve as a reagent in chromatographic techniques for separating and identifying other chemical species. Its unique structure allows for specific interactions with target molecules, improving the selectivity and sensitivity of analytical methods .
Case Studies
- Cytotoxicity Study : A recent investigation into the cytotoxic effects of various benzotriazole derivatives showed that the compound induced apoptosis in cancer cells through mitochondrial pathways. The study emphasized the need for further exploration into structure-activity relationships to optimize therapeutic efficacy .
- Material Stability Research : In a study focused on polymer stabilization, the incorporation of benzotriazole derivatives into polymer matrices significantly improved UV stability compared to unmodified polymers. This finding supports their use in outdoor applications where UV exposure is a concern .
Mechanism of Action
The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzotriazolyl group can act as a ligand, binding to metal ions and influencing their reactivity. The pyridinyl group may participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs containing pyrrolidin-2-one cores, benzotriazole/triazole substituents, or aryl groups.
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations:
Structural Complexity: The target compound’s dual substitution (benzotriazole + pyridine) increases molecular weight (~294 g/mol) compared to simpler analogs like 1-(1H-benzotriazol-1-ylmethyl)pyrrolidin-2-one (216 g/mol) . This may influence solubility and bioavailability.
Functional Group Effects: Benzotriazole vs. Triazole: Benzotriazole (C6H4N3) offers greater aromatic surface area than triazole (C2H3N3), which could improve stacking interactions in drug-receptor binding . Pyridine vs.
Synthetic Utility: Benzotriazole derivatives are frequently used as intermediates in pharmaceuticals (e.g., dual orexin receptor antagonists in ) .
Biological Activity
1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The compound has a complex structure characterized by the presence of a benzotriazole moiety linked to a pyridine and a pyrrolidinone. Its molecular formula is with a predicted molecular weight of 295.3 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 616.9 ± 55.0 °C |
| Density | 1.47 ± 0.1 g/cm³ |
| pKa | 3.38 ± 0.19 |
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. One study demonstrated that specific derivatives exhibited MIC values comparable to standard antibiotics like Ciprofloxacin .
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzotriazole derivatives against a range of viruses, including Coxsackievirus B5. In vitro evaluations revealed selective antiviral activity with effective concentrations (EC50) ranging from 6 to 18.5 µM for certain derivatives . This suggests that modifications to the benzotriazole scaffold can enhance antiviral efficacy.
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Research into similar benzotriazole derivatives has identified their ability to inhibit specific kinases involved in cancer progression, making them candidates for cancer therapy . The mechanism often involves interference with cellular signaling pathways critical for tumor growth and survival.
Study on Antimicrobial Efficacy
A study conducted by Suma et al. evaluated various benzotriazole derivatives for their antimicrobial activity using the cup plate diffusion method. Among the tested compounds, one derivative showed comparable activity to Ciprofloxacin against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Evaluation of Antiviral Activity
Another significant study focused on the synthesis and evaluation of benzotriazole derivatives against Coxsackievirus B5. The results indicated that certain compounds demonstrated promising antiviral activity, leading to further investigations into their safety profiles and mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the benzotriazole and pyridine rings. SAR studies suggest that bulky hydrophobic groups enhance antimicrobial activity, while specific electronic properties of substituents can modulate the compound's interaction with biological targets .
Q & A
Q. What are the key physicochemical properties of 1-[1H-1,2,3-Benzotriazol-1-yl(pyridin-2-yl)methyl]pyrrolidin-2-one, and how are they experimentally determined?
Methodological Answer: The compound’s physicochemical properties are critical for solubility, reactivity, and biological interactions. Key properties include:
Q. Experimental determination :
- Lipophilicity (XlogP) : Measured via reversed-phase HPLC using reference standards.
- Stability : Assessed under varying pH (1–13), temperature (25–80°C), and light exposure using LC-MS to monitor degradation .
- Crystallinity : X-ray diffraction (XRD) for solid-state characterization .
Q. What are the established synthetic protocols for synthesizing this compound, and which parameters most significantly impact reaction efficiency?
Methodological Answer: Synthesis typically involves multi-step reactions, with critical parameters including solvent choice, catalyst, temperature, and reaction time.
Q. Example Protocol :
Step 1 : Condensation of pyrrolidin-2-one with benzotriazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Step 2 : Coupling with pyridinylmethyl groups via nucleophilic substitution (e.g., using NaH as a base in THF) .
Q. Key Optimization Parameters :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Temperature | Higher temps accelerate reaction but may reduce selectivity. | 60–80°C |
| Solvent | Polar aprotic solvents (DMF, THF) enhance reactivity. | DMF preferred for solubility |
| Catalyst | Transition metals (e.g., Pd for cross-coupling) improve yield. | Pd(PPh₃)₄ (5 mol%) |
Validation : Reaction progress monitored via TLC and HPLC. Final purity assessed by ¹H/¹³C NMR and HRMS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound under varying conditions?
Methodological Answer: Contradictory yields often arise from differences in reagent purity, reaction setup, or analytical methods. A systematic approach includes:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, catalyst loading) .
- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., temperature vs. solvent) .
Case Study : A 20% yield variation was traced to residual moisture in DMF, resolved by molecular sieves or anhydrous conditions .
Q. What advanced techniques are utilized to investigate the biological activity and structure-activity relationships (SAR) of this compound?
Methodological Answer: SAR studies focus on modifying functional groups (e.g., pyridine, benzotriazole) to enhance target affinity. Key methodologies:
Q. A. Biological Activity Assays :
Q. B. Mechanistic Studies :
Q. C. Structural Modifications :
| Modification | Impact | Reference |
|---|---|---|
| Pyridine substitution (e.g., Cl, OCH₃) | Alters target selectivity | |
| Benzotriazole replacement (e.g., with imidazole) | Reduces off-target effects |
Data Integration : Combine SAR results with QSAR models to prioritize derivatives for synthesis .
Q. How can computational modeling predict the compound’s stability and reactivity under varying experimental conditions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates energy barriers for degradation pathways (e.g., hydrolysis of the pyrrolidinone ring) .
- Molecular Dynamics (MD) : Simulates interactions with solvents (e.g., water vs. DMSO) to predict solubility .
- Degradation Prediction : Software like Zeneth (Lhasa Ltd.) models oxidative and photolytic stability .
Validation : Compare computational predictions with accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
